(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a trifluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazinane ring and the introduction of the trifluoromethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques, such as automated synthesis and high-throughput screening, can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and molecules with trifluoromethyl or methoxyphenyl groups. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other thiazinane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17ClF3N3O3S |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]imino-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H17ClF3N3O3S/c1-27-17(28)10-16(18(29)25-11-3-6-13(30-2)7-4-11)31-19(27)26-12-5-8-15(21)14(9-12)20(22,23)24/h3-9,16H,10H2,1-2H3,(H,25,29) |
InChI Key |
YHFINHZEAGCZDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.